molecular formula C8H9NO4 B2800736 1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1510309-88-2

1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B2800736
M. Wt: 183.163
InChI Key: BCFBXCCXBSELPK-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid, also known as 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (HODPC), is a heterocyclic organic compound. It is a derivative of pyridine and is a member of the dihydropyridine family of compounds. HODPC has been found to have various scientific research applications, including its use as a precursor in the synthesis of other compounds, as well as its potential use in the treatment of certain diseases.

Scientific Research Applications

Organic Synthesis and Chemical Analysis

1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid plays a significant role in organic synthesis, particularly in the formation of heterocyclic compounds. Shimizu et al. (2009) explored the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling, showcasing the utility of carboxylic acids in creating complex organic frameworks with potential applications in pharmaceuticals and material science Shimizu, M., Hirano, K., Satoh, T., & Miura, M. (2009). The Journal of organic chemistry, 74(9), 3478-83.

Material Science and Coordination Chemistry

In material science, 1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid derivatives have been utilized in the synthesis of coordination polymers and frameworks, which are of interest for their unique structural properties and potential applications in catalysis, gas storage, and separation technologies. Liu et al. (2009) demonstrated the construction of lanthanide-organic frameworks using derivatives of this compound, indicating its versatility in forming complex structures with specific functionalities Liu, C., Xiong, M., Zhang, D., Du, M., & Zhu, D. (2009). Dalton transactions, 29, 5666-72.

Biological Studies and Antioxidant Research

The compound and its derivatives are also studied for their biological applications, particularly in understanding the mechanisms of lipid peroxidation and its implications in cell signaling, inflammation, and disease progression. Spickett (2013) highlighted the role of lipid peroxidation products, including derivatives of 1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid, in modulating cell signaling pathways through their interactions with proteins, which is crucial for understanding oxidative stress and its impact on health Spickett, C. (2013). Redox Biology, 1, 145-152.

Environmental Science and Oxidation Studies

Additionally, this compound's oxidation products and mechanisms contribute valuable insights into environmental science, particularly in understanding atmospheric chemistry and the formation of aerosols. Glasius et al. (2000) investigated the oxidation of cyclic monoterpenes by ozone, leading to the formation of carboxylic acids, including derivatives of 1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid. These studies elucidate the pathways of secondary organic aerosol formation and their environmental impacts Glasius, M., Lahaniati, M., Calogirou, A., Di Bella, D., Jensen, N., Hjorth, J., Kotzias, D., & Larsen, B. (2000). Environmental Science & Technology, 34, 1001-1010.

Safety And Hazards

The safety data for “1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid” is not available in the sources I found .

properties

IUPAC Name

1-(2-hydroxyethyl)-2-oxopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-4-3-9-2-1-6(8(12)13)5-7(9)11/h1-2,5,10H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFBXCCXBSELPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1C(=O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

CAS RN

1510309-88-2
Record name 1-(2-hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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